molecular formula C11H11ClN2O B584824 2-(2-Benzofuranyl)-2-imidazoline hydrochloride CAS No. 89196-95-2

2-(2-Benzofuranyl)-2-imidazoline hydrochloride

Cat. No.: B584824
CAS No.: 89196-95-2
M. Wt: 222.67 g/mol
InChI Key: RFNFFVDVGWOSNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RX 801077 (hydrochloride) involves the reaction of 2-benzofuran with an appropriate imidazole derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of RX 801077 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is often produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

RX 801077 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of RX 801077 (hydrochloride) with modified pharmacological properties .

Scientific Research Applications

RX 801077 (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

RX 801077 (hydrochloride) exerts its effects by selectively binding to the imidazoline I2 receptor. This binding modulates various signaling pathways, leading to anti-inflammatory and neuroprotective effects. The compound inhibits the NLRP3 inflammasome, reducing inflammation and necroptosis in neuronal cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RX 801077 (hydrochloride) is unique due to its high selectivity for the imidazoline I2 receptor and its potent anti-inflammatory and neuroprotective properties. Compared to similar compounds, it has shown greater efficacy in reducing inflammation and protecting neuronal cells .

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.ClH/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNFFVDVGWOSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662766
Record name 2-(1-Benzofuran-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89196-95-2
Record name 2-(1-Benzofuran-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Benzofuranyl)-2-imidazoline hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: How does 2-(2-Benzofuranyl)-2-imidazoline hydrochloride exert its analgesic effects?

A: this compound acts primarily as an agonist at imidazoline I2 receptors (I2Rs) . While the exact mechanisms underlying I2R-mediated analgesia are still being investigated, studies suggest that activation of I2Rs in specific brain regions, such as the dorsal raphe nucleus and nucleus accumbens, can contribute to pain relief .

Q2: Does this compound interact with opioid receptors?

A: While this compound primarily targets I2Rs, research indicates it can interact with opioid systems to modulate analgesic effects. Studies demonstrate synergistic analgesic interactions between this compound and μ-opioid receptor agonists, particularly those with lower efficacies like buprenorphine . This suggests potential therapeutic benefits of combining this compound with certain opioids for enhanced pain management.

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